2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
2,3,4,5-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a complex organic compound characterized by its multiple methyl groups and a morpholine ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetramethylbenzenesulfonamide core. This can be achieved through the sulfonation of 2,3,4,5-tetramethylbenzene using chlorosulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Amine derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe or inhibitor in studying enzyme activities and pathways.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, it can be utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-ethylamine
2-(4-Methyl-piperazin-1-yl)-ethylamine
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
2,3,4,5-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide stands out due to its specific arrangement of methyl groups and the presence of both morpholine and ethylamine functionalities, which can influence its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-16(15(4)14(3)13(12)2)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISKIDNNZJUALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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